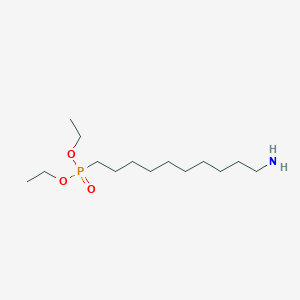

Diethyl (10-aminodecyl)phosphonate

説明

BenchChem offers high-quality Diethyl (10-aminodecyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (10-aminodecyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

10-diethoxyphosphoryldecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32NO3P/c1-3-17-19(16,18-4-2)14-12-10-8-6-5-7-9-11-13-15/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTQQAWKUXCUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCCCCN)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501237566 | |

| Record name | Phosphonic acid, (10-aminodecyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120818-69-1 | |

| Record name | Phosphonic acid, (10-aminodecyl)-, diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120818-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, (10-aminodecyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 10-Aminodecylphosphonic Acid Diethyl Ester

The following technical guide details the chemical identity, synthesis, and application of 10-aminodecylphosphonic acid diethyl ester , a critical bifunctional linker in surface chemistry and materials science.

CAS Number: 120818-69-1 Synonyms: Diethyl (10-aminodecyl)phosphonate; Diethyl 10-aminodecanephosphonate[1]

Executive Summary

10-aminodecylphosphonic acid diethyl ester is a bifunctional organophosphorus compound characterized by a long hydrophobic alkyl chain (

Chemical Identity & Physical Properties[2][3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 120818-69-1 |

| IUPAC Name | Diethyl (10-aminodecyl)phosphonate |

| Molecular Formula | |

| Molecular Weight | 293.38 g/mol |

| Physical State | Colorless to pale yellow oil / Low-melting solid |

| Solubility | Soluble in chloroform, dichloromethane, methanol, ethanol |

| pKa (Amine) | ~10.5 (estimated for primary amine) |

| SMILES | CCOP(=O)(CCCCCCCCCCN)OCC |

Synthesis & Production Protocols

The most robust synthetic route involves the Michaelis-Arbuzov reaction followed by the Gabriel synthesis deprotection. This method avoids the formation of poly-alkylated amines and ensures high purity.

Mechanism of Synthesis

The synthesis proceeds in two distinct stages:[2]

-

Phosphorylation: Reaction of N-(10-bromodecyl)phthalimide with triethyl phosphite.

-

Deprotection: Hydrazinolysis of the phthalimide group to liberate the primary amine.

Caption: Two-step synthesis via Michaelis-Arbuzov and Gabriel amine release.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl (10-phthalimidodecyl)phosphonate

-

Reagents: N-(10-bromodecyl)phthalimide (1.0 equiv), Triethyl phosphite (5.0 equiv, excess).

-

Procedure:

-

Place N-(10-bromodecyl)phthalimide in a round-bottom flask equipped with a distillation head.

-

Add triethyl phosphite.

-

Heat the mixture to 150–160 °C for 4–6 hours. Ethyl bromide (byproduct) will distill off.

-

Remove excess triethyl phosphite under high vacuum.

-

Purification: The residue is typically pure enough for the next step. If needed, purify via silica gel chromatography (Eluent: Hexane/Ethyl Acetate).

-

Step 2: Deprotection to 10-Aminodecylphosphonic Acid Diethyl Ester

-

Reagents: Crude phosphonate from Step 1, Hydrazine hydrate (3.0 equiv), Ethanol.

-

Procedure:

-

Dissolve the intermediate in ethanol.

-

Add hydrazine hydrate dropwise.

-

Reflux the mixture for 2–4 hours. A white precipitate (phthalhydrazide) will form.

-

Cool to room temperature and filter off the precipitate.

-

Concentrate the filtrate.

-

Workup: Dissolve residue in

, wash with 1M NaOH (to remove residual phthalhydrazide) and brine. Dry over -

Yield: Typical yields are 85–95%.

-

Surface Chemistry & Applications

The diethyl ester is a stable precursor. For surface modification, it is often hydrolyzed to the phosphonic acid form (

Self-Assembled Monolayers (SAMs)

The 10-carbon alkyl chain provides a highly ordered, hydrophobic barrier that passivates surfaces. The terminal amine allows for "click" chemistry or amide coupling.

-

Substrates: Titanium Dioxide (

), Aluminum Oxide ( -

Binding Mechanism: The phosphonate group coordinates to surface metal cations (

) via mono-, bi-, or tridentate bonding modes, often displacing surface hydroxyls.

Nanoparticle Functionalization

Used to stabilize magnetic nanoparticles (e.g., superparamagnetic iron oxide nanoparticles, SPIONs) or quantum dots. The amine group renders the particles dispersible in polar solvents or available for bioconjugation (e.g., attaching antibodies).

Caption: Activation and binding pathway for surface functionalization.

Characterization Data

Validation of the compound is primarily performed using NMR spectroscopy.

| Technique | Expected Signals (in |

Handling & Safety

-

Hazards: Irritating to eyes, respiratory system, and skin.[3] The free amine is basic and can cause chemical burns if concentrated.

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C . Phosphonate esters are generally stable, but the amine group can absorb

from the air to form carbamates over time. -

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work in a fume hood.

References

-

Epsilon Chimie. Diethyl (10-aminodecyl)phosphonate Product Data. Retrieved from

-

BLD Pharm. Diethyl (10-aminodecyl)phosphonate (CAS 120818-69-1).[1][4][5] Retrieved from

-

Royal Society of Chemistry. Nonconductive ferrofluids from permanently magnetic nanoplatelets hybridized with polar phosphonic ligands. (Synthesis Protocol Context). Retrieved from

-

PubChem. Phosphonic acid, alkyl esters data. (General Phosphonate Properties). Retrieved from

Sources

- 1. epsilon-chimie.com [epsilon-chimie.com]

- 2. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 3. Diethyl phosphate - general description and application - Georganics [georganics.sk]

- 4. 63075-66-1|Diethyl (4-bromobutyl)phosphonate|BLD Pharm [bldpharm.com]

- 5. 4402-24-8|Diethyl (3-aminopropyl)phosphonate|BLD Pharm [bldpharm.com]

Comparative Technical Guide: Aminodecyl Phosphonates vs. Aminodecyl Silanes

Surface Functionalization Architectures for Bio-Interfaces and Drug Delivery [1]

Executive Summary

In the development of advanced bio-interfaces and drug delivery vehicles, the choice between aminodecyl phosphonates and aminodecyl silanes is not merely a matter of availability but a fundamental decision dictated by substrate chemistry and hydrolytic stability requirements.

While both molecules provide a terminal primary amine (–NH₂) for bioconjugation separated by a hydrophobic decyl (C10) spacer, their anchoring mechanisms are orthogonal. Aminodecyl phosphonates are the gold standard for transition metal oxides (TiO₂, Al₂O₃, Fe₂O₃), forming hydrolytically stable M–O–P bonds. Conversely, aminodecyl silanes are the requisite choice for silica (SiO₂) and glass surfaces, relying on siloxane (Si–O–Si) condensation. This guide dissects the mechanistic divergences, stability profiles, and validated protocols for these two surface modifiers.

Part 1: Chemical Fundamentals & Substrate Specificity

The core difference lies in the headgroup reactivity and the resulting bond energy with the substrate.

The Headgroup Architecture

-

Aminodecyl Phosphonates (e.g., 10-Aminodecylphosphonic acid): Feature a tetrahedral phosphorus center P(O)(OH)₂. They are diprotic acids (pKₐ₁ ≈ 2, pKₐ₂ ≈ 7). On metal oxides, they bind via coordination chemistry (bidentate or tridentate chelating modes), driving the displacement of surface hydroxyls.

-

Aminodecyl Silanes (e.g., 11-Aminoundecyltrimethoxysilane): Feature a silicon center with hydrolyzable alkoxy groups (–OCH₃ or –OCH₂CH₃). They require an activation step (hydrolysis) to form silanols (–Si–OH), which then condense with surface silanols to form covalent siloxane bonds.

Substrate Compatibility Matrix

The following table dictates the "Go/No-Go" decision process for substrate selection.

| Feature | Aminodecyl Phosphonates | Aminodecyl Silanes |

| Primary Substrate | Transition Metal Oxides (TiO₂, Al₂O₃, ZrO₂, Fe₃O₄) | Silica & Glass (SiO₂, Quartz, Borosilicate) |

| Bond Type | Ionocovalent (M–O–P) | Covalent Siloxane (Si–O–Si) |

| Bond Energy | High (~750 kJ/mol for Ti–O–P) | High (~800 kJ/mol for Si–O–Si) |

| Cross-compatibility | Poor on SiO₂ (Weak P–O–Si bond, easily hydrolyzed) | Poor on TiO₂ (Weak Ti–O–Si bond, hydrolytically unstable) |

| Self-Assembly | Driven by headgroup coordination + chain VdW | Driven by siloxane network formation + chain VdW |

Part 2: Mechanistic Divergence

The formation of Self-Assembled Monolayers (SAMs) follows distinct kinetic pathways. Understanding this allows for precise control over monolayer density and order.

Visualization of Binding Mechanisms

The diagram below illustrates the orthogonal binding modes. Note the "Vertical" polymerization of silanes versus the direct coordination of phosphonates.

Figure 1: Mechanistic pathways for SAM formation. (A) Phosphonates undergo direct condensation with metal cations. (B) Silanes require hydrolysis followed by complex vertical and horizontal polymerization.

The "Decyl" Advantage

Both molecules utilize a C10/C11 alkyl chain. This length is critical. Chains shorter than C8 fail to form ordered monolayers due to insufficient van der Waals (VdW) forces. The decyl chain provides ~4-5 kcal/mol of cohesive energy, driving the formation of a crystalline-like, "standing up" phase. This dense packing protects the underlying inorganic interface from water penetration, further enhancing stability.

Part 3: Stability Profile & Critical Analysis

Hydrolytic Stability (The "Physiological Test")

This is the single most important factor for drug delivery applications involving blood contact or buffer exposure.

-

Phosphonates on TiO₂: Extremely stable. The Ti–O–P bond is resistant to hydrolysis across a wide pH range (pH 2–9). In physiological saline (PBS, pH 7.4), phosphonate SAMs retain >95% coverage over 7 days.

-

Silanes on TiO₂: Unstable. The Ti–O–Si bond is polar and easily attacked by water/hydroxide ions. Silane monolayers on titanium often degrade within 24 hours in physiological conditions, leading to detachment of the payload.

-

Silanes on SiO₂: Stable, provided the monolayer is "cured" (cross-linked). However, in high pH (>9), the silica substrate itself can dissolve.

Thermal Stability

-

Phosphonates: Thermally robust up to 400°C in air (limited by alkyl chain oxidation).

-

Silanes: Generally stable up to 200–300°C, but the Si–C bond is susceptible to cleavage at higher temperatures compared to the P–C bond stability.

Part 4: Validated Experimental Protocols

The following protocols are designed to maximize monolayer density and minimize defects.

Protocol A: Functionalization of TiO₂ with 10-Aminodecylphosphonic Acid

Target Application: Titanium implants, TiO₂ nanoparticles for drug delivery.

-

Substrate Activation:

-

Sonicate TiO₂ substrate in acetone, then ethanol (10 min each).

-

Critical Step: Oxygen Plasma treat (100W, 5 min) to maximize surface hydroxyl (–OH) density.

-

-

SAM Deposition:

-

Prepare a 1 mM solution of 10-aminodecylphosphonic acid in Ethanol:Water (95:5 v/v). Note: Small water content aids solubility and proton transfer.

-

Immerse substrate for 24 hours at room temperature in a sealed container (limit evaporation).

-

-

Annealing (The Locking Step):

-

Remove substrate, rinse with ethanol.

-

Bake at 120°C for 18 hours in an oven.

-

Why? This drives the condensation reaction (–Ti–OH + HO–P– → Ti–O–P + H₂O), converting hydrogen-bonded physisorbed molecules into covalently bound chemisorbed species.

-

-

Validation:

-

Water Contact Angle: Should be 60–70° (moderately wettable due to –NH₂). If >90°, the amine groups may be buried (disordered).

-

Protocol B: Functionalization of SiO₂ with 11-Aminoundecyltrimethoxysilane

Target Application: Glass slides, Silica nanoparticles.

-

Substrate Activation:

-

Piranha Clean (3:1 H₂SO₄:H₂O₂) for 30 min. Warning: Highly Corrosive.

-

Rinse extensively with Milli-Q water; dry under N₂ stream.

-

-

Silanization (Anhydrous Method):

-

Prepare a 1% (v/v) solution of silane in anhydrous Toluene .

-

Crucial: Perform in a glovebox or under dry N₂ atmosphere. Moisture causes bulk polymerization (white precipitate) rather than surface grafting.

-

Immerse substrate for 1–4 hours.

-

-

Curing:

-

Rinse with toluene, then ethanol to remove physisorbed oligomers.

-

Cure at 110°C for 1 hour . This promotes horizontal Si–O–Si cross-linking, stabilizing the monolayer.

-

-

Validation:

-

Ellipsometry: Target thickness ~1.5–1.8 nm.

-

Ninhydrin Test: Surface turns purple/blue, confirming accessible –NH₂ groups.

-

Workflow Visualization

Figure 2: Comparative workflow for surface functionalization. Note the solvent requirements: Phosphonates tolerate water; Silanes require anhydrous conditions to prevent bulk polymerization.

Part 5: Comparative Data & Applications

Quantitative Comparison

Data summarized from comparative studies on Ti-6Al-4V and Silica substrates [1, 3].[2]

| Metric | Phosphonate SAM (on Ti) | Silane SAM (on Ti) | Silane SAM (on Si) |

| Surface Coverage | ~4.5 molecules/nm² | ~1.2 molecules/nm² | ~2–3 molecules/nm² |

| Monolayer Thickness | 1.6 ± 0.2 nm | 0.8 – 3.0 nm (Variable) | 1.5 ± 0.2 nm |

| Hydrolytic Loss (pH 7.5, 7 days) | < 5% | > 60% | < 10% |

| Bonding Mode | Tridentate/Bidentate | Monodentate (mostly) | Cross-linked Network |

Application in Drug Development

-

Aminodecyl Phosphonates: Ideal for drug-eluting stents and orthopedic implants . The high stability ensures that the drug linker (attached to the amine) does not cleave prematurely at the metal surface.

-

Aminodecyl Silanes: Standard for chromatography stationary phases and diagnostic biochips (glass slides) where the substrate is silica-based.

References

-

Hydrolytic Stability of Organic Monolayers Supported on TiO2 and ZrO2. Source: Langmuir (ACS Publications) URL:[Link]

-

Comparative Properties of Siloxane vs Phosphonate Monolayers on a Key Titanium Alloy. Source: Langmuir (Princeton University / ACS) URL:[Link]

-

Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). Source: Langmuir (NIH/PMC) URL:[Link]

-

Stability of Self-Assembled Monolayers on Titanium and Gold. Source: Langmuir (ResearchGate) URL:[Link]

-

Anchoring of Aminophosphonates on Titanium Oxide for Biomolecular Coupling. Source: The Journal of Physical Chemistry C URL:[Link]

Sources

Stability of phosphonate ester monolayers vs. silane SAMs

An In-Depth Technical Guide: Comparative Stability of Phosphonate and Silane Self-Assembled Monolayers for Advanced Research and Drug Development Applications

Introduction

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface engineering, enabling the precise modification of material properties at the molecular level. For researchers, scientists, and drug development professionals, the ability to create stable, functionalized surfaces is paramount for applications ranging from biocompatible implant coatings and targeted drug delivery systems to biosensors and microfluidics.[1] The long-term performance and reliability of these devices are critically dependent on the stability of the organic monolayer, particularly its anchoring chemistry to the underlying substrate.

Among the various classes of SAMs, those based on silane and phosphonate chemistries are most frequently employed for modifying oxide-rich surfaces like silicon, titanium, aluminum, and indium tin oxide (ITO).[2] While both offer pathways to functionalize these technologically important materials, their stability profiles under common experimental, physiological, and processing conditions differ profoundly. This guide provides a detailed comparative analysis of phosphonate and silane SAMs, moving beyond simple descriptions to explain the causal mechanisms behind their stability. We will explore the core chemistries, compare their hydrolytic and thermal robustness with quantitative data, and provide validated experimental protocols for their formation and characterization, offering field-proven insights for designing durable and reliable surface modifications.

Part 1: The Chemistry of Surface Anchoring: A Tale of Two Bonds

The stability of a SAM is fundamentally dictated by the strength and nature of the bond between the molecule's headgroup and the substrate. Silanes and phosphonates engage with oxide surfaces through distinct chemical reactions, which in turn govern their susceptibility to degradation.

Silane Chemistry: The Challenge of Controlled Condensation

Silane SAMs are typically formed from precursors like alkoxysilanes (e.g., R-Si(OCH₂CH₃)₃) or chlorosilanes (R-SiCl₃). The mechanism relies on the presence of surface hydroxyl (-OH) groups on the substrate. The process involves:

-

Hydrolysis: In the presence of trace amounts of water, the alkoxy or chloro groups on the silane hydrolyze to form reactive silanol (Si-OH) groups.

-

Condensation: These silanols then condense with the surface hydroxyls to form covalent siloxane (Si-O-Substrate) bonds.

However, a significant competing reaction complicates this process: lateral polymerization. The silanol intermediates can also condense with each other, forming a cross-linked polysiloxane network (Si-O-Si).[3] If not carefully controlled, this can lead to the formation of disordered, multilayer aggregates rather than a true monolayer, compromising the uniformity and integrity of the coating.[4][5] This tendency to self-polymerize is a critical drawback of silane-based surface modification.[6]

Phosphonate Chemistry: The Power of Multidentate Binding

Phosphonate SAMs are formed from phosphonic acids (R-PO(OH)₂). Their binding to metal oxide (M-O) surfaces is a direct and robust condensation reaction between the phosphonic acid headgroup and surface hydroxyls, eliminating water to form strong, covalent metal phosphonate (M-O-P) bonds.[2][7]

A key advantage of this chemistry is the ability of the phosphonate headgroup to form multiple bonds with the surface. Depending on the substrate's crystal structure and the density of surface hydroxyls, phosphonates can adopt monodentate, bidentate, or tridentate binding modes.[2][8] This multidentate chelation effect significantly enhances the bond strength and, consequently, the overall stability of the monolayer compared to the typically monodentate linkage of silanes.

Caption: Experimental workflow for phosphonate SAM formation using the T-BAG method.

Experimental Protocol: Formation of a Silane SAM

Objective: To form an aminopropyltriethoxysilane (APTES) monolayer on a silicon wafer with a native oxide layer.

Materials:

-

Silicon wafer

-

Aminopropyltriethoxysilane (APTES)

-

Toluene, anhydrous

-

Ethanol, reagent grade

-

Deionized (DI) water

-

Nitrogen or Argon gas source

Procedure:

-

Substrate Cleaning: Follow the same rigorous cleaning procedure as for the titanium substrate (Step 1 in the phosphonate protocol) to ensure a reactive, hydroxylated surface.

-

Solution Preparation (Causality): The control of water is absolutely critical to prevent solution-phase polymerization of APTES.

-

Prepare a 1% (v/v) solution of APTES in anhydrous toluene. Work in a low-humidity environment (e.g., a glove box) if possible.

-

-

Monolayer Deposition:

-

Immerse the cleaned, dry substrate in the APTES solution for 2-4 hours at room temperature. 4. Rinsing:

-

Remove the substrate and rinse thoroughly with fresh anhydrous toluene to remove physisorbed molecules and unreacted silane.

-

Rinse with ethanol.

-

-

Curing:

-

Dry the substrate under a stream of nitrogen.

-

Cure the sample in an oven at 110-120°C for 1 hour. (Causality: This thermal step is essential to drive the condensation reaction, forming both the covalent Si-O-Substrate bonds and the cross-linking Si-O-Si bonds that stabilize the film).

-

Caption: Experimental workflow for silane SAM formation, highlighting critical steps.

Protocol: Characterization and Validation

Describing a protocol is insufficient without a means to validate its outcome. The following techniques are essential for confirming the formation and quality of your SAM. [1]

-

Contact Angle Goniometry: An immediate, qualitative check. A clean, hydroxylated oxide surface is hydrophilic (water contact angle < 20°). A successful, densely packed alkyl-terminated SAM will render the surface hydrophobic (contact angle > 100°). [1]* X-ray Photoelectron Spectroscopy (XPS): Provides definitive proof of monolayer formation. For a phosphonate SAM on titanium oxide, the appearance of a Phosphorus (P 2p) peak confirms the presence of the headgroup. For a silane SAM, an increase in the Carbon (C 1s) and Nitrogen (N 1s, for APTES) signals is expected. [4]* Atomic Force Microscopy (AFM): Assesses the surface topography. A well-formed monolayer should be smooth and uniform, without large aggregates, which would be indicative of poor deposition conditions (especially for silanes). [1]

Caption: A self-validating workflow for SAM characterization.

Conclusion

While both silane and phosphonate chemistries provide effective means to functionalize oxide surfaces, they are not interchangeable. The evidence overwhelmingly demonstrates that phosphonate monolayers offer superior hydrolytic and thermal stability due to their strong, multidentate M-O-P anchoring to the substrate. Silane SAMs, while useful, are inherently compromised by their susceptibility to hydrolysis and their tendency to form uncontrolled, disordered polymer networks.

For researchers and developers in fields requiring long-term performance, particularly in biological or high-temperature environments, phosphonate SAMs represent a more robust and reliable choice. By understanding the fundamental chemical differences and implementing validated protocols, scientists can engineer surfaces with the high degree of stability and functionality necessary to advance the frontiers of drug development and materials science.

References

- SELF ASSEMBLED MONOLAYERS-A REVIEW. (n.d.).

-

Mishra, A., et al. (2012). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). PMC. [Link]

-

Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect. (2023). ACS Omega. [Link]

-

Comparative Properties of Siloxane vs Phosphonate Monolayers on A Key Titanium Alloy. (2025). ResearchGate. [Link]

-

Schreifels, J. A. (2018). Infrared Analysis of Self Assembled Monolayers. Spectroscopy Online. [Link]

-

Yeo, W.-S., et al. (2023). Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect. ACS Omega. [Link]

-

Silverman, B. M., et al. (2005). Comparative Properties of Siloxane vs Phosphonate Monolayers on A Key Titanium Alloy. Princeton University. [Link]

-

Thermal Stability of Phosphonic Acid Self-Assembled Monolayers on Alumina Substrates. (n.d.). ResearchGate. [Link]

-

Silverman, B. M., et al. (2005). Comparative properties of siloxane vs phosphonate monolayers on a key titanium alloy. Langmuir. [Link]

-

Witte, G., & Wöll, C. (n.d.). Structure and growth of self-assembling monolayers. Quantum Chemistry Laboratory. [Link]

-

Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. (n.d.). RSC Publishing. [Link]

-

Adsorption and Thermal Stability of Phenylphosphonic Acid on Cerium Oxides. (2022). PMC. [Link]

-

Preparation and Characterization of Self-Assembled Monolayers on Germanium Surfaces. (n.d.). Scientific.Net. [Link]

-

Investigating phosphonate monolayer stability on ALD oxide surfaces. (2025). ResearchGate. [Link]

-

Schwartz, J., et al. (2009). Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces. PMC. [Link]

-

Thermal stability of thiol and silane monolayers: A comparative study. (2025). ResearchGate. [Link]

-

Formation kinetics and stability of phosphonate self-assembled monolayers on indium–tin oxide. (2025). ResearchGate. [Link]

-

Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum. (2024). MDPI. [Link]

-

Sharma, R., et al. (2006). Phosphonate self-assembled monolayers on aluminum surfaces. The Journal of Chemical Physics. [Link]

-

Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution. (2025). ResearchGate. [Link]

-

Degradation of self-assembled monolayers in organic photovoltaic devices. (n.d.). ResearchGate. [Link]

-

Stability of Self-Assembled Monolayers on Titanium and Gold. (2012). Langmuir. [Link]

-

Degradation of self-assembled monolayers in organic photovoltaic devices. (2014). University of Rochester. [Link]

-

Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2025). Analytical Chemistry. [Link]

-

Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. (2011). BioForce Nanosciences. [Link]

-

Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. (n.d.). Wiley Online Library. [Link]

-

The role of silicon in drug discovery: a review. (2015). PMC. [Link]

-

How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. (2007). PMC. [Link]

-

Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. (2021). PMC. [Link]

-

The role of silicon in drug discovery: a review. (2024). RSC Medicinal Chemistry. [Link]

-

Silane coupling agent in biomedical materials. (2023). Biointerphases. [Link]

-

a) Adhesion mechanism of silane‐based SAMs, b) Phosphonic acid... (n.d.). ResearchGate. [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. princeton.edu [princeton.edu]

- 4. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the C10 Amino Phosphonate Linker for Bioconjugation

Introduction: The Critical Role of Linkers in Modern Bioconjugation

In the landscape of advanced drug development and molecular biology, bioconjugation stands as a cornerstone technology, enabling the precise coupling of biomolecules to other molecules, such as therapeutic agents, imaging probes, or delivery vehicles. The success of these conjugates, particularly antibody-drug conjugates (ADCs), hinges on the thoughtful design of the linker that bridges the biological and chemical entities.[1][2] An ideal linker must maintain stability in systemic circulation to prevent premature payload release, yet facilitate efficient release at the target site.[1] This guide provides a comprehensive technical overview of the C10 amino phosphonate linker, a versatile tool for researchers seeking to develop robust and effective bioconjugates.

Phosphonates, as stable isosteres of phosphates, offer unique advantages in bioconjugation due to their enhanced metabolic stability.[3][4] The replacement of a P-O bond with a P-C bond renders them resistant to enzymatic cleavage by phosphatases.[3] This intrinsic stability, combined with the versatility of a C10 hydrocarbon chain and a terminal amino group for conjugation, makes the C10 amino phosphonate linker an attractive option for a range of bioconjugation applications.

I. The C10 Amino Phosphonate Linker: A Structural and Functional Overview

The C10 amino phosphonate linker is a heterobifunctional molecule characterized by three key components: a phosphonate group for anchoring or interaction with specific targets, a ten-carbon aliphatic chain that provides spatial separation, and a terminal amino group that serves as a reactive handle for conjugation to biomolecules.

Structural Features and Their Implications:

-

Phosphonate Group: This functional group can be present as a phosphonic acid or a phosphonate ester. The phosphonic acid form can be used for surface modification of metal oxides or for specific interactions with biological targets.[5][6] Phosphonate esters, on the other hand, can act as prodrug moieties, masking the negative charge of the phosphonic acid and improving cell membrane permeability.[3][4]

-

C10 Alkyl Chain: The ten-carbon chain offers a significant degree of spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of the biomolecule. The length of the linker can influence the physicochemical properties of the final conjugate, such as its solubility and aggregation propensity.

-

Terminal Amino Group: The primary amine is a versatile functional group for a wide array of conjugation chemistries. It can readily react with activated esters (e.g., NHS esters), isothiocyanates, and other electrophilic reagents to form stable covalent bonds with biomolecules.[7]

II. Synthesis of C10 Amino Phosphonate Linkers

The synthesis of α-amino phosphonates is most commonly achieved through the Kabachnik-Fields reaction.[8][9][10] This one-pot, three-component condensation involves an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite. For a C10 amino phosphonate linker, a typical synthetic route would involve the reaction of a long-chain amino aldehyde or a protected amino aldehyde with a suitable phosphite.

A plausible synthetic pathway for a protected C10 amino phosphonate linker is outlined below:

Caption: Synthetic pathway for a C10 amino phosphonate linker.

Key Considerations for Synthesis:

-

Catalyst: The Kabachnik-Fields reaction can be catalyzed by Lewis acids (e.g., InCl₃, ZnCl₂) or Brønsted acids.[9] The choice of catalyst can influence reaction efficiency and selectivity.

-

Protecting Groups: To avoid side reactions, it is often necessary to use protecting groups for the amino functionality of the starting aldehyde and the phosphonic acid of the product.

-

Purification: Purification of the final linker is critical and is typically achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

III. Bioconjugation Strategies Utilizing the C10 Amino Phosphonate Linker

The terminal amino group of the C10 amino phosphonate linker provides a versatile handle for conjugation to various functional groups on biomolecules, most commonly targeting lysine residues or the N-terminus of proteins.

A. Amide Bond Formation with Activated Esters

This is one of the most widely used bioconjugation strategies.[7] The amino group of the linker reacts with an N-hydroxysuccinimide (NHS) ester-activated carboxyl group on the biomolecule to form a stable amide bond.

Experimental Protocol: Conjugation to a Protein via NHS Ester Chemistry

-

Protein Preparation:

-

Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) at a concentration of 1-10 mg/mL.[11]

-

Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.

-

-

Activation of the Biomolecule (if necessary):

-

If the biomolecule does not contain a pre-activated carboxyl group, it can be activated using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.

-

-

Conjugation Reaction:

-

Dissolve the C10 amino phosphonate linker in a compatible solvent (e.g., DMSO or DMF).

-

Add the linker solution to the protein solution at a molar excess (typically 10-50 fold) to the protein.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

-

Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

-

-

Characterization:

-

Characterize the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry (to determine the drug-to-antibody ratio, DAR), and UV-Vis spectroscopy.

-

Caption: Amide bond formation workflow.

B. Thiourea Bond Formation with Isothiocyanates

The amino group of the linker can also react with an isothiocyanate group on a biomolecule or a payload to form a stable thiourea linkage.

Table 1: Comparison of Common Conjugation Chemistries for Amino-Reactive Linkers

| Chemistry | Reactive Group on Biomolecule/Payload | Resulting Bond | Advantages | Disadvantages |

| Amide Formation | Activated Ester (e.g., NHS ester) | Amide | Highly stable, well-established chemistry | Susceptible to hydrolysis at high pH |

| Thiourea Formation | Isothiocyanate | Thiourea | Stable bond, specific reaction | Isothiocyanates can be less stable |

| Reductive Amination | Aldehyde or Ketone | Secondary Amine | Forms a stable C-N bond | Requires a reducing agent (e.g., NaBH₃CN) |

IV. Applications in Drug Development and Research

The unique properties of the C10 amino phosphonate linker make it suitable for a variety of applications:

-

Antibody-Drug Conjugates (ADCs): The stability of the phosphonate group and the flexibility of the C10 chain are advantageous for creating stable and effective ADCs.[12][13] The linker can be designed to be non-cleavable, relying on lysosomal degradation of the antibody for payload release.[1]

-

Prodrug Design: Phosphonate esters can be employed as prodrugs to enhance the cellular uptake of polar therapeutic agents.[3][4] The C10 chain can further modulate the lipophilicity of the prodrug.

-

Surface Modification of Nanoparticles: The phosphonate group can strongly bind to the surface of metal oxide nanoparticles, while the terminal amino group can be used to attach targeting ligands or therapeutic molecules.[5][14]

-

Development of Molecular Probes: The linker can be used to attach fluorescent dyes or other reporter molecules to biomolecules for imaging and diagnostic applications.

V. Expert Insights and Troubleshooting

-

Optimizing the Drug-to-Antibody Ratio (DAR): The DAR is a critical parameter for ADCs. It can be controlled by adjusting the molar ratio of the linker to the antibody and the reaction conditions (pH, temperature, and time).

-

Solubility Issues: The hydrophobic C10 chain may lead to solubility challenges, particularly with highly hydrophobic payloads. The inclusion of a small PEG spacer within the linker or the use of co-solvents during the conjugation reaction can mitigate this issue.

-

Linker Stability: While the phosphonate group is metabolically stable, the stability of the linkage to the biomolecule (e.g., amide bond) should be assessed under relevant physiological conditions.

VI. Conclusion

The C10 amino phosphonate linker represents a valuable tool in the bioconjugation toolbox. Its inherent stability, tunable properties, and versatile reactivity offer researchers and drug developers a robust platform for the creation of next-generation bioconjugates. A thorough understanding of its chemical properties and the principles of bioconjugation is paramount to harnessing its full potential in advancing therapeutic and diagnostic technologies.

References

- Phosphonate prodrugs: an overview and recent advances.

- Preactivated carboxyl linker for the rapid conjugation of alkylamines to oligonucleotides on solid support.

- Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction.

- Molecular characterization of phosphonate biosynthesis in n

- Synthesis and Characterization of Phosphonate Ester/Phosphonic Acid Grafted Styrene-Divinylbenzene Copolymer Microbeads and Their Applic

- Anchoring of Aminophosphonates on Titanium Oxide for Biomolecular Coupling.

- Phosphonate linkers and their use to facilit

- Crosslinkers used in the bioconjug

- Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applic

- Usage of Phosphoryl

- Synthesis of α-amino phosphon

- Fishing for newly synthesized proteins with phosphon

- Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamid

- Second-Generation Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release.

- Prodrugs of phosphonates and phosph

- Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjug

- Phosphonate‐Type Pseudo‐Grafted Precursor: Efficient Surface Modific

- Discovery and Characterization of Phosphonic Acid Biosynthesis P

- Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects.

- Phosphonate coupling molecules for the control of surface/interface properties and the synthesis of nanom

- Research progress in agricultural bioactive phosphon

- Porous metal-phosphonate m

- Synthesis of α-amino phosphonate deriv

- Synthesis and characterization of phosphon

- Review of Phosphon

- Phosphonate coupling molecules for the control of surface/interface properties and the synthesis of nanom

- Bioconjug

- A Comparative Analysis of Linkers for Bioconjug

- Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru).

- Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery.

- Protocols.

- A click-ready pH-triggered phosphoramidate-based linker for controlled release of monomethyl aurist

- Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect.

- Linker and Conjugation Site Synergy in Antibody–Drug Conjug

- Linkers Having a Crucial Role in Antibody–Drug Conjug

- The Next Step in Homogenous Bioconjugate Development: Optimizing Payload Placement and Conjug

- Linkers for Antibody Drug Conjug

- Drug Conjugate Linkers and Their Effects on Drug Properties.

- Linker and Conjugation Chemistry in ADCs: Str

- Bioconjug

- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjug

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. adcreview.com [adcreview.com]

- 3. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]

- 10. Amino phosphonate synthesis by phosphonylation [organic-chemistry.org]

- 11. microdetection.cn [microdetection.cn]

- 12. WO2017132103A2 - Phosphonate linkers and their use to facilitate cellular retention of compounds - Google Patents [patents.google.com]

- 13. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

Technical Whitepaper: Solvation Thermodynamics and Handling of Diethyl (10-aminodecyl)phosphonate

This technical guide is structured to provide actionable, high-level scientific insight into the solvation and handling of diethyl (10-aminodecyl)phosphonate . It moves beyond simple data listing to explain the physicochemical logic dictating solvent choice, ensuring reproducibility in research and development applications.

Executive Summary & Molecular Architecture

Diethyl (10-aminodecyl)phosphonate is a bifunctional amphiphile. Its solubility behavior is governed by a "tug-of-war" between three distinct structural domains. Understanding this architecture is the prerequisite for selecting the correct solvent system.

Structural Domains[1]

-

The Phosphonate Head (

): A polar, hydrogen-bond accepting group. While the ethyl esters reduce polarity compared to the free acid, it remains sufficiently polar to resist dissolution in strictly non-polar alkanes. -

The Decyl Linker (

): A significant hydrophobic domain. This 10-carbon alkyl chain dominates the molecule's thermodynamic character, enforcing lipophilicity and driving self-assembly (Van der Waals forces) in polar media. -

The Primary Amine (

): A basic, nucleophilic, and hydrogen-bond donating/accepting terminus. This group introduces pH-sensitivity and chemical reactivity (specifically toward ketones and aldehydes).

Physical State Prediction: Based on homologous series (C3–C12 aminophosphonates), the C10 analog is likely a viscous oil or low-melting waxy solid at room temperature.

Solubility Matrix & Solvent Compatibility

The following data synthesizes empirical trends from the aminophosphonate class (C3–C18 homologs) and thermodynamic principles of solvation.

Primary Solvent Classes

| Solvent Class | Solubility | Suitability | Mechanistic Insight |

| Chlorinated (DCM, Chloroform) | Excellent (>100 mg/mL) | High | The "Gold Standard" for synthesis/workup. DCM effectively solvates the lipophilic C10 chain via dispersion forces while accommodating the polar headgroups. |

| Alcohols (Ethanol, Methanol) | High (>50 mg/mL) | High | Preferred for SAM formation . Alcohols H-bond with the amine and phosphonate, while the alkyl chain remains soluble enough to prevent aggregation at low concentrations (<5 mM). |

| Polar Aprotic (DMSO, DMF) | High (>50 mg/mL) | Medium | Excellent solubility, but difficult to remove (high boiling point). Best for biological stock solutions where water miscibility is required later. |

| Ethers (THF, Diethyl Ether) | Good | Medium | THF is excellent for deposition. Diethyl ether may require warming; the polar heads can cause aggregation in pure ether. |

| Alkanes (Hexane, Heptane) | Poor/Moderate | Low | The polar amine/phosphonate termini create a high thermodynamic barrier to dissolution. Likely to form an emulsion or oil-out unless heated. |

| Water | pH Dependent | Conditional | Neutral pH: Insoluble (hydrophobic C10 chain dominates). Acidic pH (<4): Soluble. Protonation of the amine ( |

Critical Contraindications (The "Red Zone")

WARNING: REACTIVE INCOMPATIBILITY Do NOT dissolve diethyl (10-aminodecyl)phosphonate in Acetone or Methyl Ethyl Ketone (MEK) .

Reason: Primary amines react with ketones to form imines (Schiff bases) , releasing water. This reaction is often rapid and will degrade your compound purity within minutes to hours.

Solvation Mechanism & Thermodynamics

To understand why specific solvents work, we must visualize the solvation shell. The diagram below illustrates the competing interactions that determine stability in solution.

Figure 1: Solvation thermodynamics and chemical compatibility map. Note the dual interaction required for stability (Green) and the chemical reactivity hazard (Black).

Experimental Protocols

Preparation of Stock Solutions (Standard: 10 mM)

This protocol ensures long-term stability by mitigating amine oxidation and carbamate formation (reaction with atmospheric

-

Solvent Choice: Select Anhydrous Ethanol (for SAMs) or Anhydrous DMSO (for bio-assays).

-

Inert Atmosphere: Purge the solvent with dry Nitrogen (

) or Argon for 5 minutes prior to dissolution. -

Weighing: Weigh the compound rapidly. The amine is hygroscopic and can absorb

to form a white carbamate crust. -

Dissolution: Add solvent. If the compound is a waxy solid, sonicate at 35°C for 5–10 minutes. The C10 chain may require thermal energy to overcome lattice packing.

-

Storage: Store at -20°C. Shelf life: 3–6 months.

Self-Assembled Monolayer (SAM) Deposition

For coating metal oxides (TiO2, Al2O3, ITO):

-

Concentration: 0.1 mM to 1.0 mM.[1]

-

Solvent: Ethanol or THF.

-

Expert Note: Avoid water. While phosphonic acids bind from water, the diethyl ester requires hydrolysis or specific surface catalysis to bind. Organic solvents promote better ordering of the alkyl chains.

-

-

Duration: 12–24 hours at Room Temperature.

Application-Specific Solvent Selection Workflow

Use this logic gate to determine the optimal solvent for your specific experimental goal.

Figure 2: Decision tree for solvent selection based on downstream application.

References

-

Chen, X., et al. (2012). "Studies on the Effect of Solvents on Self-Assembled Monolayers Formed from Organophosphonic Acids on Indium Tin Oxide."[2][3] Langmuir, 28(25), 9487-9495.[2]

- Relevance: Establishes the superiority of low-dielectric solvents (like THF/Ethanol)

-

Queffélec, C., et al. (2012). "Surface modification using phosphonic acids and esters: characterization and applications." Chemical Reviews, 112(7), 3777-3807.

- Relevance: Comprehensive review on the solubility and binding mechanisms of long-chain phosphon

-

Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems."[4] University of Rhode Island Dissertations.

- Relevance: Foundational thermodynamic data on how amino-alkyl chains interact with hydro-alcoholic solvent systems.

-

Sigma-Aldrich. "Diethyl (aminomethyl)phosphonate Safety Data Sheet."

- Relevance: Provides baseline handling data for the homologous aminophosphonate series (used for proxy safety/solubility d

Sources

Methodological & Application

Application Note: Protocol for Hydrolysis of Diethyl (10-aminodecyl)phosphonate to Acid

Abstract & Strategic Analysis

The hydrolysis of diethyl (10-aminodecyl)phosphonate to (10-aminodecyl)phosphonic acid represents a critical transformation in the synthesis of self-assembled monolayers (SAMs), surface coatings, and amphiphilic drug delivery vehicles.

While simple esters can be cleaved via basic hydrolysis, phosphonate esters are remarkably resistant to base due to the anionic repulsion of the intermediate mono-ester. Consequently, two primary pathways are viable:

-

Silyl-Mediated Dealkylation (McKenna Method): The "Gold Standard" for high purity. It proceeds under mild conditions using bromotrimethylsilane (TMSBr), avoiding thermal degradation of the long alkyl chain or amine oxidation.

-

Acid-Catalyzed Hydrolysis: A rugged, cost-effective method using concentrated HCl. Best suited for bulk scale-up where trace inorganic salts are permissible.

Recommendation: For pharmaceutical or high-precision surface chemistry applications, Method A (TMSBr) is strictly recommended to avoid the formation of "sticky" hydrochloride salts that are difficult to crystallize.

Method A: Silyl-Mediated Dealkylation (The McKenna Protocol)

This method utilizes the high oxophilicity of silicon to cleave the P-O-C bond. It is anhydrous and mild.

Reaction Mechanism

The reaction proceeds via the formation of a bis(trimethylsilyl) phosphonate intermediate. The amine moiety may transiently silylate but will rapidly hydrolyze upon methanolysis.

Workflow Diagram

Figure 1: The McKenna Dealkylation Pathway. The silyl-transfer mechanism avoids the harsh reflux required by aqueous acids.

Detailed Protocol

Reagents:

-

Substrate: Diethyl (10-aminodecyl)phosphonate (1.0 equiv)

-

Bromotrimethylsilane (TMSBr): 4.0 equiv (Excess accounts for amine silylation)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Quench: Methanol (HPLC Grade)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

or Ar). -

Dissolution: Dissolve the substrate in anhydrous DCM (concentration ~0.2 M). Cool the solution to 0°C using an ice bath.

-

Addition: Add TMSBr dropwise via syringe over 10 minutes.

-

Note: Fuming may occur. Ensure proper venting.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours.

-

Monitoring: Monitor by

P NMR. The starting material signal (~32 ppm) should disappear, replaced by the silyl ester signal (~10-15 ppm shift).

-

-

Concentration: Evaporate the volatiles (DCM and excess TMSBr) under reduced pressure (Rotavap). Do not heat above 40°C.

-

Methanolysis: Redissolve the resulting oily residue in excess Methanol (10 mL per mmol substrate). Stir for 1 hour at RT.

-

Chemistry: This converts the silyl ester to the phosphonic acid and cleaves any N-Si bonds.

-

-

Isolation: Concentrate the methanol solution to dryness. The product is often a white semi-solid or powder.

Method B: Acid-Catalyzed Hydrolysis (The Rugged Route)

Use this method if TMSBr is unavailable or if the substrate is already a crude salt.

Detailed Protocol

Reagents:

Step-by-Step Procedure:

-

Reflux: Dissolve the substrate in 6M HCl (10 mL per gram). Heat to reflux (approx. 100°C) for 12–18 hours.

-

Monitoring: Reaction is complete when

P NMR shows a single peak at ~28–30 ppm. -

Workup: Cool to RT. Evaporate the aqueous acid under reduced pressure.

-

Challenge: This yields the hydrochloride salt (

), which is often a hygroscopic sticky gum.

-

Purification: The Propylene Oxide Method

To obtain the free zwitterionic acid from the crude HCl salt:

-

Dissolve the crude gum in a minimum amount of Ethanol/Water (9:1).

-

Add Propylene Oxide (excess) dropwise.

-

The free aminophosphonic acid zwitterion will precipitate as a white solid.

-

Filter and wash with cold acetone.

Analytical Data & Characterization

The product is a zwitterion (

| Parameter | Diethyl Ester (Substrate) | Phosphonic Acid (Product) |

| State | Oil or Low-melting solid | White Powder |

| Solubility | DCM, EtOAc, Chloroform | Water (pH dep.), 1M NaOH, hot AcOH |

| ~32 ppm (Diethyl ester) | ~26–28 ppm (Acid/Zwitterion) | |

| Ethyl signals ( | Ethyl signals ABSENT |

Solubility Profile

-

Water: Sparingly soluble at neutral pH (due to long hydrophobic C10 chain).

-

Base (NaOH): Highly soluble (forms disodium salt).

-

Acid (HCl): Soluble (forms cationic salt).

Troubleshooting & Critical Controls

"Sticky" Product Syndrome

Issue: The product remains a viscous oil after workup. Cause: Residual solvent or trace acid prevents the formation of the crystal lattice. Solution:

-

Triturate the oil with anhydrous Acetone or Diethyl Ether . Sonicate vigorously. This often forces the zwitterion to crash out as a powder.

-

Lyophilize (freeze-dry) from water if the compound is water-soluble enough.

Incomplete Hydrolysis

Issue:

-

For TMSBr: Re-treat with fresh TMSBr; ensure moisture was excluded.

-

For HCl: Resume reflux for another 6 hours.

References

-

McKenna, C. E., et al. "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Tetrahedron Letters, 1977.[6]

-

Rabinowitz, R. "The Reaction of Phosphonic Acid Esters with Acid Chlorides." Journal of Organic Chemistry, 1963. (Foundational silylation chemistry).

-

Kafarski, P., & Lejczak, B. "Aminophosphonic Acids: Chemistry and Biological Activity." Current Medicinal Chemistry, 2001.

-

BenchChem Application Notes. "Hydrolysis of Diethyl Phosphonates." (General protocols for phosphonate deprotection).

Sources

- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5248794A - Process for purifying propylene oxide - Google Patents [patents.google.com]

- 3. Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6465649B1 - Methods for the dealkylation of phosphonate esters - Google Patents [patents.google.com]

Application Note: The McKenna Method for Phosphonate Ester Deprotection

Executive Summary

The McKenna Method represents the gold standard for the deprotection of dialkyl phosphonate esters to their corresponding phosphonic acids. First described by Charles E. McKenna in 1979, this protocol utilizes bromotrimethylsilane (TMSBr) to facilitate a mild, non-aqueous cleavage of ester bonds. Unlike traditional acid hydrolysis (e.g., concentrated HCl at reflux), which often degrades sensitive functional groups, the McKenna method proceeds under neutral conditions until the final solvolysis step.

This guide provides a rigorous, self-validating protocol for researchers requiring high-fidelity deprotection of complex pharmacophores, nucleotides, and peptidomimetics.

Mechanistic Principles

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via direct hydrolysis but through a silylation-dealkylation sequence.

The Chemical Pathway

-

Activation: The phosphoryl oxygen attacks the silicon of TMSBr, forming a pentacoordinate intermediate or activated oxonium species.

-

Dealkylation (Arbuzov-like): The bromide ion (

) attacks the -

Bis-Silylation: This process repeats for the second ester group, yielding a bis(trimethylsilyl)phosphonate .

-

Solvolysis: The silyl ester is extremely labile. Addition of water or alcohol (MeOH) instantly hydrolyzes the

bond to yield the phosphonic acid and hexamethyldisiloxane (or TMS-ether).

Mechanism Diagram

Figure 1: Mechanistic flow of the McKenna deprotection. Note the critical intermediate silyl ester which must be formed quantitatively before hydrolysis.

Critical Materials & Preparation

Reagent Quality Control

The success of this reaction is binary: it either works quantitatively or fails due to moisture.

-

Bromotrimethylsilane (TMSBr): Must be colorless. Yellow/orange coloration indicates decomposition (HBr formation). Action: Distill over calcium hydride if discolored.

-

Solvents: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Water content must be <50 ppm.

-

Atmosphere: Strictly Argon or Nitrogen.[1]

Stoichiometry Table

| Component | Equivalents | Role | Notes |

| Phosphonate Ester | 1.0 | Substrate | Dry under high vacuum for 1h prior to use. |

| TMSBr | 3.0 - 4.0 | Reagent | Theoretical req is 2.0 eq. Excess drives kinetics and scavenges adventitious water. |

| DCM | [0.1 M - 0.2 M] | Solvent | Non-polar, facilitates precipitation of polar impurities later. |

| Methanol | Excess | Quench | Used for solvolysis and to convert excess TMSBr to volatile MeOTMS. |

Experimental Protocol

Phase 1: Silylation (The "Dry" Phase)

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

-

Dissolution: Add the dialkyl phosphonate substrate and anhydrous DCM via syringe. Cool to 0°C (ice bath).

-

Expert Insight: While many protocols suggest Room Temperature (RT), starting at 0°C mitigates exotherms which can degrade carbamates or other sensitive groups.

-

-

Addition: Add TMSBr dropwise via syringe over 5-10 minutes.

-

Caution: TMSBr fumes are corrosive. Use a vent needle if necessary, but maintain positive inert pressure.

-

-

Reaction: Allow the mixture to warm to RT. Stir for 2–12 hours.

-

Observation: The reaction is homogeneous. No precipitate should form at this stage.

-

Phase 2: Process Monitoring (Self-Validation)

Do not proceed to quench until validation is complete.

Extract a 50 µL aliquot under Argon, mix with 400 µL anhydrous

-

Starting Material: Typically

20–30 ppm. -

Intermediate (Bis-TMS ester): Typically shifts significantly (often upfield to

0–10 ppm, though structure-dependent). -

Success Criteria: >98% conversion to the silyl ester species. If starting material remains, add 1.0 eq more TMSBr and stir for 4h.

Phase 3: Workup & Isolation

-

Volatile Removal: Concentrate the reaction mixture in vacuo (rotary evaporator) at <30°C.

-

Why? This removes the solvent and, critically, the alkyl bromide byproduct (

or

-

-

Solvolysis: Redissolve the oily residue in MeOH (or

/THF mixture). Stir for 30–60 minutes.-

Observation: The silyl groups fall off instantly.

-

-

Final Isolation: Concentrate in vacuo again. The residue is the crude phosphonic acid.[1]

-

Purification: Phosphonic acids are polar. If purification is needed, use Reverse Phase (C18) HPLC or recrystallization from water/acetone. Avoid normal phase silica as phosphonic acids streak irreversibly.

-

Workflow & Decision Tree

Figure 2: Operational workflow emphasizing the NMR checkpoint.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Deprotection | Moisture in solvent/TMSBr. | Use fresh TMSBr; add 2.0 eq excess. Ensure system is sealed. |

| Side Product: N-Alkylation | Alkyl bromide byproduct reacting with amines. | Critical: Do not heat. Evaporate volatiles immediately after silylation is complete to remove R-Br. |

| Cleavage of other esters | Reaction time too long or temp too high. | Monitor closely. Carboxyl esters are generally stable to TMSBr at RT but cleave at reflux. |

| Product is a gum/oil | Trace solvents or impurities. | Lyophilize from water to obtain a solid powder. |

Comparison of Methods

| Feature | Acid Hydrolysis (HCl) | McKenna Method (TMSBr) | TMSI (Iodotrimethylsilane) |

| Conditions | Harsh, Acidic, Reflux | Mild, Neutral (until quench) | Very Mild, Highly Reactive |

| Selectivity | Low (cleaves most esters) | High (Phosphonate > Carboxylate) | Very High |

| Speed | Slow (hours to days) | Moderate (2-12 hours) | Fast (< 1 hour) |

| Cost/Stability | Very Low / Stable | Moderate / Moisture Sensitive | High / Light & Moisture Sensitive |

References

-

McKenna, C. E.; Schmidhauser, J. "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane."[2] Journal of the Chemical Society, Chemical Communications, 1979 , 16, 739.[2] Link

-

McKenna, C. E.; Higa, M. T.; Cheung, N. H.; McKenna, M.-C. "The facile dealkylation of phosphonic acid dialkyl esters by bromotrimethylsilane." Tetrahedron Letters, 1977 , 18, 155–158. Link

-

Wozniak, L.; Chojnowski, J. "Silyl esters of phosphorus - common intermediates in synthesis." Tetrahedron, 1989 , 45, 2465-2524. Link

-

Justyna, K.; et al. "The McKenna reaction – avoiding side reactions in phosphonate deprotection."[3] Beilstein Journal of Organic Chemistry, 2020 , 16, 1436–1446.[3] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]

Advanced Protocol: Dip-Coating of Amino-Phosphonate Self-Assembled Monolayers (SAMs)

Executive Summary

This Application Note details the fabrication of amino-phosphonate Self-Assembled Monolayers (SAMs) on metal oxide surfaces (e.g., TiO₂, Al₂O₃, ZrO₂). Unlike silanes, which are prone to uncontrolled polymerization, phosphonic acids form robust, hydrolytically stable monolayers via specific coordination chemistry. However, the presence of a terminal amino group introduces zwitterionic challenges that can lead to disordered multilayers if not strictly controlled.

This guide provides a validated, field-proven protocol emphasizing surface activation , solvent control , and thermal annealing to ensure high-density, covalently bound monolayers suitable for bio-conjugation and drug delivery interfaces.

Mechanistic Foundation

To achieve a reproducible SAM, one must understand the binding kinetics. Phosphonic acids (

The Binding Mechanism

-

Physisorption: The phosphonic acid headgroup hydrogen bonds to surface hydroxyls.

-

Condensation: Water is eliminated, forming P-O-M covalent bonds.

-

Chelation: Heating drives the reaction from monodentate to stable bidentate or tridentate coordination.

The Zwitterion Challenge

Amino-phosphonates (e.g., 3-aminopropylphosphonic acid) exist as zwitterions in neutral solution (

Mechanistic Diagram

Figure 1: Transition from physisorption to covalent tridentate binding, highlighting the annealing requirement.

Materials and Equipment

| Component | Specification | Purpose |

| Active Ligand | 3-Aminopropylphosphonic acid (APPA) or 12-Aminododecylphosphonic acid | Surface functionalization. |

| Substrate | Titanium (Ti), Aluminum (Al), or ITO coated glass | Target oxide surface. |

| Solvent A | Methanol or Ethanol (Absolute) | Primary deposition solvent. |

| Solvent B | Milli-Q Water (>18 MΩ) | Co-solvent (if APPA solubility is low). |

| Cleaning Agent | Oxygen Plasma or UV/Ozone Cleaner | Removal of organic contaminants/hydroxylation. |

| Annealing Oven | Convection oven or Hotplate (140°C capability) | Driving covalent bond formation. |

Experimental Protocol

Phase 1: Substrate Pre-treatment (Critical)

The quality of the SAM is defined by the density of hydroxyl groups (-OH) on the substrate.

-

Solvent Clean: Sonicate substrates sequentially in Acetone, Ethanol, and Milli-Q water (10 mins each). Dry with Nitrogen (

).[2][3] -

Activation: Treat substrates with Oxygen Plasma (100W, 5 mins) or UV/Ozone (20 mins).

-

Why: This removes adventitious carbon and maximizes surface hydroxyl density (

), essential for phosphonate anchoring.

-

Phase 2: Dip-Coating Procedure

Note: Amino-phosphonates often require polar protic solvents due to the amino group.

-

Solution Preparation: Prepare a 1 mM - 5 mM solution of the amino-phosphonate.

-

Solvent Choice: Use Methanol/Water (95:5 v/v). Pure organics may not dissolve short-chain amino-phosphonates.

-

Acidity Check: If solubility is poor, add trace Acetic Acid to protonate the phosphonate, breaking zwitterionic aggregates.

-

-

Immersion: Immerse the activated substrate vertically into the solution.

-

Incubation: Seal the container to prevent evaporation. Incubate at Room Temperature for 24 hours .

-

Insight: While equilibrium is often reached in hours, 24 hours ensures maximum coverage for disordered amino-alkyl chains.

-

Phase 3: Post-Process Annealing & Rinsing

This step differentiates a professional coating from a failed experiment.

-

Initial Rinse: Remove substrate and rinse gently with the deposition solvent to remove bulk excess.

-

Thermal Annealing (The "Locking" Step): Place the substrate in an oven at 120°C - 140°C for 12-24 hours .

-

Aggressive Wash: Sonicate the annealed substrate in Methanol (or deposition solvent) with 1% Triethylamine (optional base wash) for 10 minutes.

-

Why: This removes physisorbed multilayers that are not covalently bound. The base deprotonates non-bound phosphonic acids, aiding desorption.

-

Workflow Diagram

Figure 2: Step-by-step workflow ensuring removal of physisorbed multilayers via post-anneal sonication.

Quality Control & Characterization

A self-validating system requires quantitative metrics.

| Technique | Expected Result | Interpretation |

| Water Contact Angle (WCA) | 50° - 70° (Amino-terminated) | Bare Ti/Al is <10°. A shift to ~60° confirms organic coverage. If >90°, the surface may be methyl-contaminated or hydrophobic (inverted monolayer). |

| XPS (X-ray Photoelectron Spectroscopy) | N1s peak at ~400 eVP2p peak at ~133 eV | Confirms presence of Amine and Phosphonate. High resolution P2p can distinguish P-O-M (bound) vs P-OH (unbound). |

| Ellipsometry | Thickness ~0.7 - 1.5 nm | Depends on chain length. >2 nm suggests multilayer formation. |

Troubleshooting Guide

Issue 1: Chalky or Hazy Film (Multilayers)

-

Cause: Hydrogen bonding between phosphonic acid groups led to vertical stacking (multilayers) rather than a monolayer.

-

Fix: Increase the rigor of the Post-Process Wash . Use a basic solution (0.1 M

or Triethylamine) during the sonication step to strip non-covalent layers.

Issue 2: Low Surface Coverage (Patchy)

-

Cause: Poor substrate hydroxylation or solvent competition.

-

Fix: Re-verify the Plasma/UV-Ozone step. Ensure the solvent is not too water-rich (water competes with phosphonates for surface sites). Switch to dry THF or Ethanol if solubility permits.

Issue 3: Inverted Monolayer (Hydrophobic Surface)

-

Cause: The amino group interacted with the surface, leaving the phosphonate group exposed (or looping).

-

Fix: This is common with zwitterions. Ensure Annealing is performed. The P-O-M bond is thermodynamically preferred over N-M interactions at high temperatures.

References

-

Hanson, E. L., et al. "Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon." Journal of the American Chemical Society, 2003. Link

-

Queffélec, C., et al. "Surface modification using phosphonic acids and derivatives." Chemical Reviews, 2012. Link

-

Mutin, P. H., et al. "Selective Surface Modification of Metal Oxides with Phosphonic Acids." Chemistry of Materials, 2004. Link

-

Canepa, P., et al. "Anchoring of Aminophosphonates on Titanium Oxide for Biomolecular Coupling."[7] The Journal of Physical Chemistry C, 2019. Link

-

Raman, A., et al. "Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L."[8] Langmuir, 2006.[8] Link

Sources

- 1. Spin-Cast and Patterned Organo-Phosphonate Self-Assembled Monolayer Dielectrics on Metal Oxide Activated Si - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Self-assembled Monolayer Films of Phosphonates for Bonding RGD to Titanium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Immobilization of Proteins on Phosphonate-Modified Metal Oxides

Introduction: A Robust Platform for Protein Immobilization

In the realms of biotechnology, diagnostics, and therapeutics, the stable and functional immobilization of proteins onto solid supports is a cornerstone technology. The choice of surface chemistry is paramount to preserving the intricate three-dimensional structure and biological activity of the immobilized protein. Among the various surface modification strategies, the use of phosphonate-based self-assembled monolayers (SAMs) on metal oxide surfaces has emerged as a particularly robust and versatile approach. This guide provides a comprehensive overview of the principles, protocols, and applications of protein immobilization on phosphonate-modified metal oxides, tailored for researchers, scientists, and drug development professionals.

Metal oxides, such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and iron oxides (FeₓOᵧ), offer a stable and readily available substrate for protein attachment.[1] However, direct protein adsorption onto these surfaces is often non-specific and can lead to denaturation and loss of function.[2] Phosphonate-based linkers provide a powerful solution by forming highly stable, covalent-like bonds with a variety of metal oxide surfaces.[3][4] This strong interaction, primarily through the formation of metal-oxygen-phosphorus (M-O-P) bonds, offers superior hydrolytic stability compared to other common surface chemistries like silanes and thiols, especially in aqueous and physiological environments.[5][6]

The versatility of phosphonate chemistry allows for the introduction of a wide array of terminal functional groups to which proteins can be specifically and controllably conjugated. This guide will delve into the practical aspects of this technology, providing detailed protocols for the preparation of phosphonate-modified metal oxide surfaces and the subsequent immobilization of proteins.

The Chemistry of Interaction: Why Phosphonates?

The efficacy of phosphonic acids as anchoring groups on metal oxide surfaces stems from the strong affinity of the phosphonate headgroup for the metal oxide lattice. The binding mechanism involves the reaction of the P-OH groups of the phosphonic acid with the surface hydroxyl groups (M-OH) of the metal oxide. This interaction can result in the formation of mono-, bi-, and tridentate linkages, leading to a densely packed and stable monolayer.[5]

Several factors contribute to the superiority of phosphonate-based immobilization:

-

High Stability: The resulting M-O-P bonds are highly resistant to hydrolysis, ensuring the long-term stability of the immobilized protein, a critical factor for reusable biosensors or long-term implants.[7]

-

Versatility: A wide range of phosphonic acids with different alkyl chain lengths and terminal functional groups (e.g., amino, carboxyl, N-hydroxysuccinimide) are commercially available or can be synthesized, allowing for tailored surface properties and specific protein conjugation strategies.

-

Ease of Formation: Self-assembled monolayers of phosphonates can be readily formed from solution, often without the need for harsh pre-treatment of the metal oxide surface.[5]

Experimental Workflow: From Bare Metal Oxide to Functional Protein Surface

The overall process for immobilizing proteins on phosphonate-modified metal oxides can be broken down into three key stages: surface preparation, phosphonate linker immobilization, and protein conjugation.

Caption: General workflow for protein immobilization on phosphonate-modified metal oxides.

Detailed Protocols

Protocol 1: Preparation and Cleaning of Metal Oxide Surfaces

A pristine and well-hydroxylated metal oxide surface is crucial for the formation of a high-quality phosphonate monolayer.

Materials:

-

Metal oxide substrates (e.g., TiO₂, ZrO₂, ITO-coated glass)

-

Deionized (DI) water

-

Acetone, isopropanol (reagent grade)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood and with appropriate personal protective equipment (PPE).

-

Oxygen plasma cleaner (alternative to Piranha)

-

Nitrogen gas stream

Procedure:

-

Solvent Cleaning: a. Sonicate the metal oxide substrates in acetone for 15 minutes. b. Sonicate in isopropanol for 15 minutes. c. Rinse thoroughly with DI water. d. Dry the substrates under a stream of nitrogen gas.

-

Surface Hydroxylation (Choose one method):

-

Piranha Treatment (for robust substrates): a. Immerse the cleaned substrates in freshly prepared Piranha solution for 15-30 minutes. b. Carefully remove the substrates and rinse extensively with DI water. c. Dry under a stream of nitrogen.

-

Oxygen Plasma Treatment (milder alternative): a. Place the cleaned substrates in an oxygen plasma cleaner. b. Treat the surfaces with oxygen plasma for 5-10 minutes according to the manufacturer's instructions. This method is effective at removing organic contaminants and increasing the density of surface hydroxyl groups.[5]

-

Protocol 2: Formation of the Phosphonate Self-Assembled Monolayer

This protocol describes the deposition of an amino-terminated phosphonate linker, which is a common precursor for protein conjugation.

Materials:

-

Cleaned and hydroxylated metal oxide substrates

-

11-Aminoundecylphosphonic acid (or other desired amino-phosphonate)

-

Anhydrous solvent (e.g., ethanol or a mixture of ethanol and water)

-

Oven or incubator

-

Nitrogen gas stream

Procedure:

-

Prepare Phosphonate Solution: a. Prepare a 1-5 mM solution of the aminophosphonic acid in the chosen anhydrous solvent. Gentle heating may be required to fully dissolve the phosphonate.

-

Substrate Immersion: a. Immerse the cleaned and hydroxylated metal oxide substrates in the phosphonate solution in a sealed container to prevent solvent evaporation. b. Incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) for 12-24 hours.[5]

-